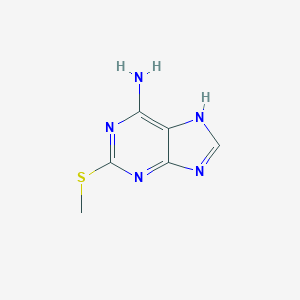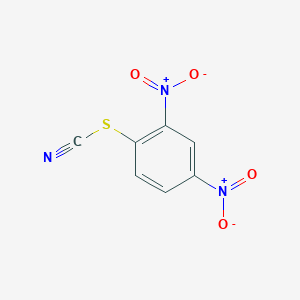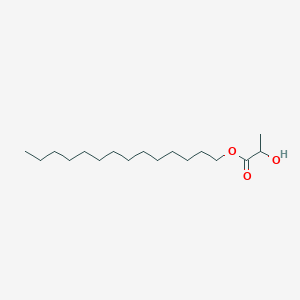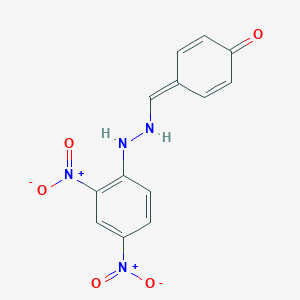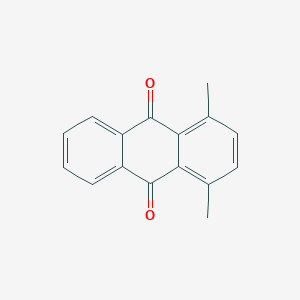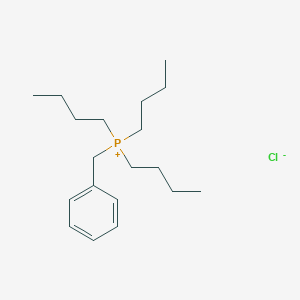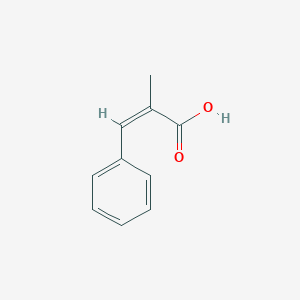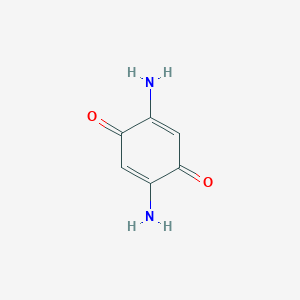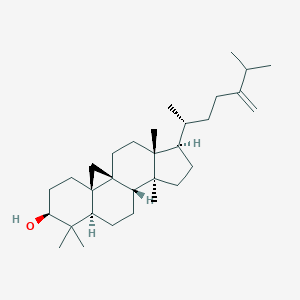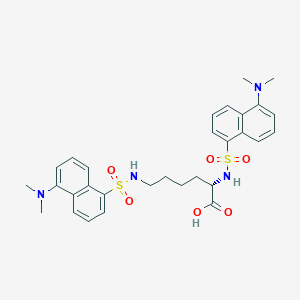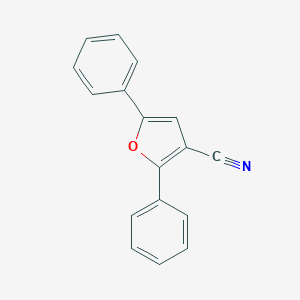
Dipyridin-2-ylmethane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dipyridin-2-ylmethane derivatives often involves the use of di-2-pyridyl ketone as a precursor. For example, dipyridin-2-ylmethanone oxime, a derivative, is synthesized from di-2-pyridyl ketone through specific reactions that allow for further complexation with metals such as copper (Warad et al., 2018).
Molecular Structure Analysis
The structural analysis of dipyridin-2-ylmethane derivatives, such as oxime ligands, reveals that they crystallize in specific space groups with detailed cell parameters. X-ray diffraction studies have confirmed these structures, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation (Warad et al., 2018).
Chemical Reactions and Properties
Dipyridin-2-ylmethane compounds participate in various chemical reactions, forming complexes with metals. These complexes exhibit specific spectroscopic characteristics and reactivities, as demonstrated in the synthesis and analysis of their CuX2(oxime)2 complexes, where X represents halogens such as chlorine or bromine (Warad et al., 2018).
Physical Properties Analysis
The physical properties of dipyridin-2-ylmethane derivatives can be inferred from their molecular structure and crystalline form. For instance, the solid-state structure of these compounds, characterized by specific space groups and cell parameters, directly influences their physical properties, including melting points, solubility, and thermal stability (Warad et al., 2018).
Chemical Properties Analysis
The chemical properties of dipyridin-2-ylmethane and its derivatives are closely related to their ability to form complexes with various metals, significantly affecting their reactivity, catalytic activity, and potential applications in material science and organic synthesis. The detailed analysis of these complexes, including their preparation, characterization, and application, reveals the versatile nature of dipyridin-2-ylmethane compounds in chemistry (Warad et al., 2018).
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Chemistry, specifically Organometallic Compounds and Their Applications .
- Summary of the Application : Dipyridin-2-ylmethane is used as a base to design new ligands for luminescent iridium complexes . These complexes have applications in key areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry .
- Methods of Application or Experimental Procedures : The new ligands are designed to obtain ether-based intermediates with extended electronic conjugation by insertion of π systems such as phenyl, allyl, and ethynyl . Different synthetic strategies were employed to introduce these units, as molecular wires, between the dipyridin-2-ylmethane chelating portion and the terminal N-containing functional group, such as amine and carbamide .
- Results or Outcomes : The corresponding complexes show luminescence in the blue region of the spectrum, lifetimes between 0.6 and 2.1 μs, high quantum yield, and good electrochemical behavior . The computational description (DFT) of the electronic structure highlights the key role of the conjugated π systems on optical and electrochemical properties of the final products .
The design and development of synthetic methodologies to obtain new N,N-bidentate ligands is of paramount importance. In general, N,N-bidentate ligands represent a desirable class of compounds in the search for structural diversity with suitable performance . In particular, extending the electronic conjugation by insertion of π systems has been regarded as the most effective method to design new dyes and molecular wires .
The design and development of synthetic methodologies to obtain new N,N-bidentate ligands is of paramount importance. In general, N,N-bidentate ligands represent a desirable class of compounds in the search for structural diversity with suitable performance . In particular, extending the electronic conjugation by insertion of π systems has been regarded as the most effective method to design new dyes and molecular wires .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Dipyridin-2-ylmethane were not found in the search results, there are studies discussing the potential applications of related compounds. For instance, one study discusses the use of Dipyridin-2-ylmethane-based ligands in the development of luminescent Ir complexes, which could have potential applications in areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry . Another study discusses the use of DπA 2,2′-bipyridine ligands for homoleptic copper (i)-based dyes in dye-sensitised solar cells .
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGSYTXAREMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150317 | |
| Record name | Pyridine, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridin-2-ylmethane | |
CAS RN |
1132-37-2 | |
| Record name | 2,2′-Methylenebis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,2'-methylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2,2'-methylenebis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




